4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
説明
特性
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-23(2)11-12-24-17(15-5-3-4-10-22-15)16(19(26)20(24)27)18(25)13-6-8-14(21)9-7-13/h3-10,17,25H,11-12H2,1-2H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDSOEZOGWYQAE-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
- Position 4 Substitutions : The 4-chlorobenzoyl group in the target compound and compound may enhance lipophilicity compared to methylbenzoyl derivatives .
- Position 5 Substitutions: Pyridin-2-yl (target compound) vs. substituted phenyl groups (e.g., 4-tert-butylphenyl , 4-isopropylphenyl ) influence steric and electronic interactions.
- Position 1 Substitutions: The 2-(dimethylamino)ethyl chain (target compound, ) introduces tertiary amine functionality, which may improve solubility or modulate pharmacokinetics compared to hydroxypropyl groups .
Bioactivity and SAR Insights
While direct bioactivity data for the target compound are absent in the evidence, SAR trends from related compounds suggest:
- Aromatic Substitutions: Chlorinated aryl groups (e.g., 4-chlorobenzoyl in ) may enhance metabolic stability compared to non-halogenated analogues .
- Heterocyclic Moieties : Pyridin-2-yl (target compound) vs. methoxyphenyl substitutions could differentially influence binding to biological targets, such as kinases or GPCRs, due to variations in π-π stacking or hydrogen-bonding capacity.
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW: ~406 g/mol) aligns with drug-like properties, while bulkier substituents (e.g., 4-tert-butylphenyl , MW: 408 g/mol) may impact bioavailability.
Comparison with Heterocyclic Analogues Outside the Pyrrol-2-one Class
- Pyridazinone Derivatives: Compound (C17H18Cl2N4O2) features a pyridazinone core with chlorophenyl and pyrrolidinyl groups.
- Coumarin-Pyrimidine Hybrids : describes coumarin-linked pyrimidones with tetrazolyl groups, highlighting the diversity of heterocyclic frameworks in bioactive compound design .
準備方法
Table 1: Spectroscopic Data for Key Intermediates
| Compound | Melting Point (°C) | Mass (Found/Calculated) |
|---|---|---|
| 5-(Pyridin-2-yl)pyrrol-2-one | 247–249 | 352.1584/352.1471 |
| Acylated Intermediate | 238–240 | 386.1226/386.1081 |
| Final Compound | 263–265 | 408.2273/408.2097 |
Nuclear Magnetic Resonance (NMR):
-
1H NMR (DMSO-d6): δ 8.51 (d, J = 4.8 Hz, pyridinyl-H), 7.89–7.32 (m, chlorobenzoyl-H), 4.21 (s, NH), 3.45 (t, -CH2N(CH3)2).
Optimization and Industrial Scalability
Industrial production emphasizes solvent recovery and catalytic methods. Flow chemistry techniques reduce reaction times for cyclocondensation steps from 12 hours to 2 hours, while enzymatic acylation minimizes waste. Challenges such as low yields in alkylation (e.g., 4% for sterically hindered analogs) are addressed via microwave-assisted synthesis, improving yields to 50–70% .
Q & A
Q. What are the key steps and challenges in synthesizing 4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
Acylation : Introduction of the 4-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
Amine Alkylation : Attachment of the dimethylaminoethyl chain using alkylating agents like bromoethyl-dimethylamine under basic conditions (e.g., K₂CO₃ in DMF).
Ring Formation : Cyclization of the pyrrolone core using acid catalysts (e.g., HCl or p-TsOH) .
Challenges :
- Purification of intermediates due to polar functional groups (e.g., hydroxy and dimethylamino groups) requires column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Avoiding side reactions (e.g., over-oxidation of the pyrrolone ring) by controlling reaction temperatures (0–5°C for sensitive steps) .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Analytical techniques are critical:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons (chlorobenzoyl, pyridyl).
- ¹³C NMR : Carbonyl signals (C=O) near δ 170–180 ppm validate the pyrrolone core .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₀H₂₁ClN₃O₃: 410.1274) ensures molecular fidelity .
- FTIR : Hydroxy group (O–H stretch at 3200–3400 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved for intermediates?
- Methodological Answer : Contradictions often arise from:
- Tautomerism : The pyrrolone core may exhibit keto-enol tautomerism, leading to split peaks. Use deuterated DMSO to stabilize enolic forms and simplify spectra .
- Impurities : Trace solvents (e.g., DMF) or unreacted starting materials can obscure signals. Repurify via recrystallization (ethanol/water) or preparative HPLC .
Case Study : In , a 46% yield product showed NMR impurities; TLC monitoring (ethyl acetate/hexane, 1:3) identified unreacted aniline, resolved via silica gel chromatography .
Q. What experimental design strategies optimize yield in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables:
- Reaction Parameters :
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 0–25°C | 5°C (alkylation step) |
| Solvent | DCM vs. DMF | DMF (higher polarity for acylation) |
| Catalyst Loading | 1–5 mol% | 3 mol% p-TsOH |
- Flow Chemistry : Continuous flow reactors () enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) .
- Statistical Modeling : Response surface methodology (RSM) identifies interactions between variables (e.g., time vs. temperature) .
Q. How does the substitution pattern (e.g., pyridin-2-yl vs. pyridin-4-yl) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) Strategies :
Docking Studies : Pyridin-2-yl’s lone pair orientation may enhance hydrogen bonding with target proteins (e.g., kinases) vs. pyridin-4-yl’s steric hindrance .
Functional Group Swapping : Replace pyridin-2-yl with isosteres (e.g., thiazole) and assay activity (IC₅₀) against control compounds .
Example : In , replacing 4-tert-butylphenyl with 4-dimethylaminophenyl increased solubility but reduced target binding affinity by 30% .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer : Key Issues :
- Exothermic Reactions : Alkylation steps may require jacketed reactors to maintain ≤10°C .
- Purification : Replace column chromatography with solvent swaps (e.g., toluene/water) for cost-effective large-scale recrystallization .
- Regulatory Compliance : Ensure residual solvents (e.g., DCM) meet ICH Q3C limits (<600 ppm) via rotary evaporation and vacuum drying .
Data Contradiction Analysis
Q. How to address discrepancies in biological assay results across research groups?
- Methodological Answer : Potential causes:
- Compound Purity : Impurities >95% (HPLC) required; re-test batches with orthogonal methods (e.g., LC-MS).
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH ( recommends pH 6.5 for stability) .
Resolution : Collaborative validation using standardized protocols (e.g., NIH Assay Guidance Manual) and reference compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
